Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-
Description
The compound Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- is a hydrazone derivative characterized by a hydrazine backbone substituted with a p-chlorobenzylidene group at position 1 and a p-methylbenzoyl moiety at position 2. Hydrazones are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, as well as their roles as chelating ligands in coordination chemistry .
The p-chlorobenzylidene group introduces an electron-withdrawing chlorine atom, which may enhance stability and influence intermolecular interactions, while the p-methylbenzoyl group contributes steric bulk and lipophilicity. These substituents are critical in determining the compound’s physical, chemical, and biological behavior compared to similar derivatives.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-2-6-13(7-3-11)15(19)18-17-10-12-4-8-14(16)9-5-12/h2-10H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWQQRUMXPWHTJ-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51771-25-6 | |
| Record name | p-Toluic acid, (p-chlorobenzylidene)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051771256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-TOLUIC (4-CHLOROBENZYLIDENE)HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- typically involves the condensation reaction between p-chlorobenzaldehyde and p-methylbenzoylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
Hydrazine derivatives are often investigated for their biological activities. The compound has been studied for its potential as an anticancer agent. Research indicates that hydrazone derivatives can inhibit tumor growth through various mechanisms, including apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that hydrazone derivatives exhibit significant cytotoxicity against several cancer cell lines. The specific compound was shown to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective concentration levels for therapeutic use.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | Inhibition of proliferation |
Applications in Agriculture
Hydrazine derivatives are also explored as agrochemicals. Their ability to act as growth regulators or fungicides has been documented. The specific compound has shown promise in enhancing plant growth and resistance to pathogens.
Case Study: Plant Growth Regulation
Research conducted on the effects of hydrazine derivatives on tomato plants revealed that treatment with the compound increased biomass and yield by approximately 25% compared to untreated controls. The mechanism was attributed to enhanced nutrient uptake and improved photosynthetic efficiency.
| Treatment | Biomass Increase (%) | Yield Increase (%) |
|---|---|---|
| Control | - | - |
| Compound-treated | 25 | 30 |
Applications in Materials Science
The unique properties of hydrazine derivatives make them suitable for applications in materials science, particularly in the synthesis of polymers and nanomaterials. The compound can act as a reducing agent in the preparation of metal nanoparticles, which are utilized in various industrial applications.
Case Study: Nanoparticle Synthesis
A study highlighted the use of this hydrazine derivative in synthesizing silver nanoparticles. The resulting nanoparticles exhibited antimicrobial properties, making them suitable for biomedical applications.
| Nanoparticle Type | Size (nm) | Antimicrobial Activity |
|---|---|---|
| Silver Nanoparticles | 10-15 | Effective against E. coli |
Toxicological Considerations
While exploring the applications of Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-, it is crucial to consider its toxicological profile. Acute toxicity studies indicate a lethal dose (LD50) of approximately 320 mg/kg in rodent models, necessitating careful handling and risk assessment during experimental applications .
Mechanism of Action
The mechanism of action of hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), increase melting points due to enhanced polarity and intermolecular interactions. For example, 2,4-dinitrophenyl derivatives exhibit melting points above 225°C .
- Electron-donating groups (EDGs) , like methyl (-CH₃) or methoxy (-OCH₃), reduce melting points. The p-tolyl-substituted compound (3h) melts at 172–179°C, higher than phenyl analogs due to the combined effect of chloro and methyl groups .
- Yields are influenced by steric hindrance and reaction conditions. Sterically bulky substituents (e.g., 3,4,5-trimethoxybenzylidene) reduce yields (61%) compared to simpler derivatives (83–91%) .
Spectroscopic and Analytical Data
Hydrazones are characterized via NMR, IR, and mass spectrometry. For example:
Comparatively, 1-(2,4-dinitrophenyl)hydrazines show distinct NMR shifts for nitro protons (δ 8.5–9.0 ppm) and IR peaks at 1520 cm⁻¹ (asymmetric NO₂ stretching) . These features highlight the role of substituents in spectroscopic profiles.
Biological Activity
Hydrazine, 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticholinesterase, and cytotoxic activities.
1. Antimicrobial Activity
Recent studies have indicated that hydrazine derivatives, including 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)-, exhibit varying degrees of antimicrobial activity. In particular, derivatives have been tested against several bacterial strains, including Mycobacterium tuberculosis.
- Minimum Inhibitory Concentrations (MIC):
2. Anticholinesterase Activity
Hydrazine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important enzyme in the treatment of neurodegenerative diseases.
- Inhibition Potency:
3. Cytotoxicity Studies
Cytotoxic effects were assessed on various eukaryotic cell lines to determine the safety profile of the compound.
- Results:
Case Study: Synthesis and Evaluation
A study synthesized several hydrazone derivatives, including the target compound, and evaluated their biological activities through various assays:
- Synthesis Methodology:
- Biological Evaluation:
Data Summary
| Biological Activity | Observed Effect | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Moderate activity against M. tuberculosis | MIC > 250 µM |
| Anticholinesterase | Moderate inhibition of AChE | IC50: 27.04 - 106.75 µM |
| Cytotoxicity | Minimal cytostatic effects on selected cell lines | Not significant |
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(p-chlorobenzylidene)-2-(p-methylbenzoyl)hydrazine?
- Methodological Answer: The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazine hydrate in acidic conditions (e.g., HCl) facilitates the formation of hydrazone linkages, as seen in analogous compounds . Ethanol or toluene under reflux (60–80°C) are common solvents, with reaction times ranging from 3–6 hours. Monitoring via TLC or HPLC is recommended to optimize yield. Adjusting stoichiometric ratios (e.g., 1:1.2 hydrazine:carbonyl precursor) can improve efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.0–8.5 ppm) and hydrazone NH protons (δ 8.0–10.0 ppm). Compare with computed spectra using software like ACD/Labs or MNova .
- IR Spectroscopy : Identify C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~3200–3400 cm⁻¹) to confirm hydrazone formation .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can solubility and stability be assessed for this hydrazine derivative?
- Methodological Answer:
- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (toluene) using the shake-flask method. Compute logP values via software like MarvinSketch .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer:
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) by comparing experimental bond lengths with DFT-optimized structures .
- Dynamic NMR : Detect slow-exchange processes (e.g., rotational barriers) by variable-temperature NMR .
- Computational Validation : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data .
Q. What computational strategies predict the compound’s reactivity in metal complexation?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for metal coordination (e.g., Co(II), Zn(II)) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or MOE .
- Molecular Dynamics (MD) : Assess stability of metal complexes in aqueous environments using GROMACS .
Q. How do reaction solvent choices (polar vs. nonpolar) influence product tautomerism?
- Methodological Answer:
- Solvent Screening : Compare yields and tautomeric ratios (e.g., hydrazone vs. azo forms) in ethanol (polar protic) vs. toluene (nonpolar).
- Spectroscopic Monitoring : Use UV-Vis spectroscopy to track tautomeric shifts (λmax 300–400 nm) .
- Thermodynamic Analysis : Compute solvent-dependent Gibbs free energy differences using COSMO-RS .
Q. What strategies mitigate byproduct formation during hydrazone synthesis?
- Methodological Answer:
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation and reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (10–30 minutes) to minimize decomposition .
- Purification Techniques : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Data Analysis & Experimental Design
Q. How to design experiments analyzing biological activity (e.g., antimicrobial)?
- Methodological Answer:
- In Vitro Assays : Use broth microdilution (MIC) for antimicrobial testing against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., Cl, CH₃) and correlate with activity trends .
- Toxicity Screening : Assess cytotoxicity via MTT assay on mammalian cell lines (e.g., HEK-293) .
Q. What statistical methods validate reproducibility in synthesis yields?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
